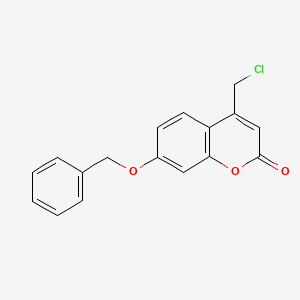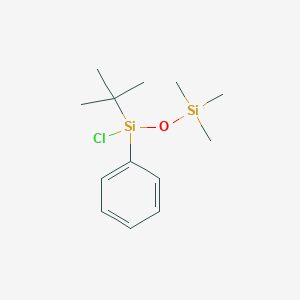
Phosphine sulfide, bis(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine sulfide, bis(2-phenylethyl)-, also known as bis(2-phenylethyl)phosphine sulfide, is an organophosphorus compound with the molecular formula C16H19PS. This compound is characterized by the presence of a phosphine sulfide group bonded to two 2-phenylethyl groups. It is a white powder with a melting point of 48-49°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine sulfide, bis(2-phenylethyl)-, can be synthesized through the reaction of bis(2-phenylethyl)phosphine with sulfur. The reaction typically occurs under mild conditions, such as room temperature, and does not require a catalyst . Another method involves the reaction of bis(2-phenylethyl)phosphine with sulfur monochloride (S2Cl2) in the presence of a base .
Industrial Production Methods
Industrial production methods for phosphine sulfide, bis(2-phenylethyl)-, are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that appropriate safety and handling measures are in place.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine sulfide, bis(2-phenylethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine sulfide group back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phenylethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Bis(2-phenylethyl)phosphine.
Substitution: Various substituted phosphine sulfides depending on the reagents used.
Aplicaciones Científicas De Investigación
Phosphine sulfide, bis(2-phenylethyl)-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of phosphine sulfide, bis(2-phenylethyl)-, involves its ability to interact with various molecular targets. The phosphine sulfide group can form coordination complexes with metal ions, which can influence catalytic processes. Additionally, the phenylethyl groups can participate in hydrophobic interactions with other molecules, affecting the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Phosphine sulfide, bis(2-phenylethyl)-, can be compared with other similar compounds, such as:
Bis(2-phenylethyl)phosphine oxide: Similar structure but with an oxygen atom instead of sulfur.
Bis(2-phenylethyl)phosphine selenide: Similar structure but with a selenium atom instead of sulfur.
Diphenylphosphine sulfide: Contains phenyl groups instead of phenylethyl groups.
Uniqueness
Phosphine sulfide, bis(2-phenylethyl)-, is unique due to its specific combination of phosphine sulfide and phenylethyl groups, which confer distinct chemical and physical properties. Its ability to form stable coordination complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
843645-03-4 |
|---|---|
Fórmula molecular |
C16H18PS+ |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
bis(2-phenylethyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C16H18PS/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2/q+1 |
Clave InChI |
KFSMYOQRJTVJQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC[P+](=S)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


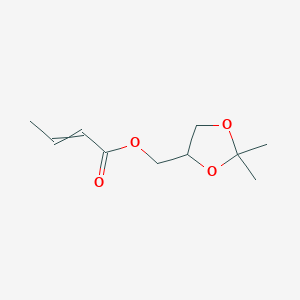
![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
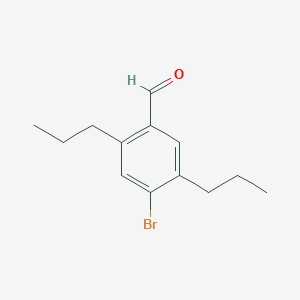
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
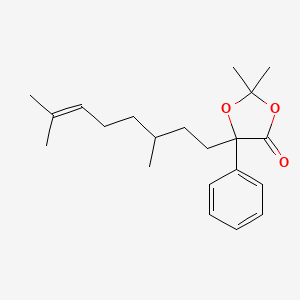
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)

![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)
![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
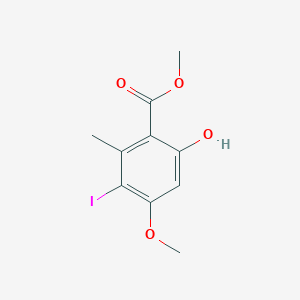
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)
